

The Chemical Probe "Laserine": A Case of Unidentified Identity in Molecular Biology

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Compound of Interest

Compound Name: *Laserine*

Cat. No.: *B2997710*

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Despite a comprehensive search of scientific literature and chemical databases, a specific chemical probe named "**Laserine**" for use in molecular biology could not be identified. It is possible that "**Laserine**" is a misnomer, a highly niche or newly developed compound not yet widely documented, or an internal designation not in public use.

Researchers, scientists, and drug development professionals interested in light-activated chemical probes are encouraged to explore established methods. One such prominent technique is Light Activated Structural Examination of RNA by high-throughput sequencing (LASER-Seq), which utilizes a light-generated nicotinoyl nitrenium ion to probe RNA structure. This document will, therefore, focus on the principles and applications of the chemical probe used in LASER-Seq as a representative example of a light-activated chemical probe in molecular biology.

Application Notes: The LASER-Seq Chemical Probe

Introduction:

Light Activated Structural Examination of RNA by high-throughput sequencing (LASER-Seq) is a powerful method for analyzing RNA structure both in vitro and in vivo.^[1] It employs a light-generated nicotinoyl nitrenium ion as a chemical probe to covalently modify accessible adenosine and guanosine residues in RNA molecules.^[1] The reactivity of this probe is governed by the solvent accessibility of the C8 position of these purine bases, providing valuable insights into RNA tertiary structure and RNA-protein interactions.^[1]

Principle of Action:

The LASER-Seq method is based on the photoactivation of a precursor molecule, which generates a highly reactive nicotinoyl nitrenium ion. This ion then rapidly reacts with the electron-rich C8 position of adenosine and guanosine residues in RNA that are accessible to the solvent. The resulting covalent adducts can be detected by reverse transcription, either as stops (RT-stop) or as mutations (mutational profiling or MaP), allowing for the high-throughput analysis of RNA structure via sequencing.^[1] A key advantage of this technique is its ability to modify nucleotides within paired regions, enabling the study of conformational changes in highly structured RNAs.^[1]

Quantitative Data Summary

Quantitative data for the LASER-Seq probe is typically presented in the context of reactivity profiles for specific RNA molecules under different conditions. While specific binding affinities or IC50 values are not applicable in the same way as for a typical drug molecule, the reactivity of the probe at each nucleotide provides a quantitative measure of its accessibility.

Table 1: Representative Reactivity Data for LASER-Seq Probe

RNA Target	Nucleotide Position	Condition A (e.g., Unfolded) Reactivity (Arbitrary Units)	Condition B (e.g., Folded with Protein) Reactivity (Arbitrary Units)	Fold Change (B/A)	Structural Interpretati on
Ribosomal RNA	A532	0.85	0.21	0.25	Protected by protein binding
Ribosomal RNA	G781	0.92	0.88	0.96	Remains accessible
Riboswitch	A65	0.34	0.95	2.79	Becomes more accessible upon ligand binding
Riboswitch	G112	0.78	0.15	0.19	Becomes less accessible upon ligand binding

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information obtained from a LASER-Seq experiment. Actual values would be specific to the RNA and experimental conditions.

Experimental Protocols

1. Preparation of Cells/RNA for LASER-Seq:

- For in vivo studies:
 - Culture cells to the desired density.

- Resuspend cells in a suitable buffer (e.g., PBS).
- Add the nicotinoyl azide precursor to the cell suspension to a final concentration of 1 mM.
- Incubate for 10 minutes at room temperature to allow for cell penetration.
- For in vitro studies:
 - Purify and refold the RNA of interest in a suitable buffer.
 - Add the nicotinoyl azide precursor to the RNA solution to a final concentration of 1 mM.

2. Photoactivation and RNA Modification:

- Place the sample in a suitable container (e.g., a petri dish or a microcentrifuge tube).
- Irradiate the sample with a UV lamp (typically 350 nm) for a defined period (e.g., 1-5 minutes) on ice. The optimal irradiation time should be determined empirically.
- Immediately quench the reaction by adding a scavenger molecule (e.g., 100 mM guanosine).

3. RNA Extraction and Purification:

- Extract total RNA from the cells or in vitro reaction using a standard RNA extraction method (e.g., TRIzol or a column-based kit).
- Treat the RNA with DNase I to remove any contaminating DNA.
- Purify the RNA to remove any remaining unincorporated probe and other contaminants.

4. Reverse Transcription and Library Preparation:

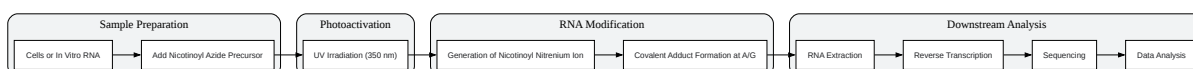
- For RT-stop analysis:
 - Perform reverse transcription using a fluorescently labeled primer specific to the RNA of interest.
 - Analyze the resulting cDNA fragments on a capillary electrophoresis instrument.

- For Mutational Profiling (MaP):
 - Perform reverse transcription using a reverse transcriptase that has a higher propensity to misincorporate nucleotides at the site of the adduct (e.g., manganese-containing buffer).
 - Amplify the resulting cDNA by PCR.
 - Prepare a sequencing library from the PCR products.

5. Sequencing and Data Analysis:

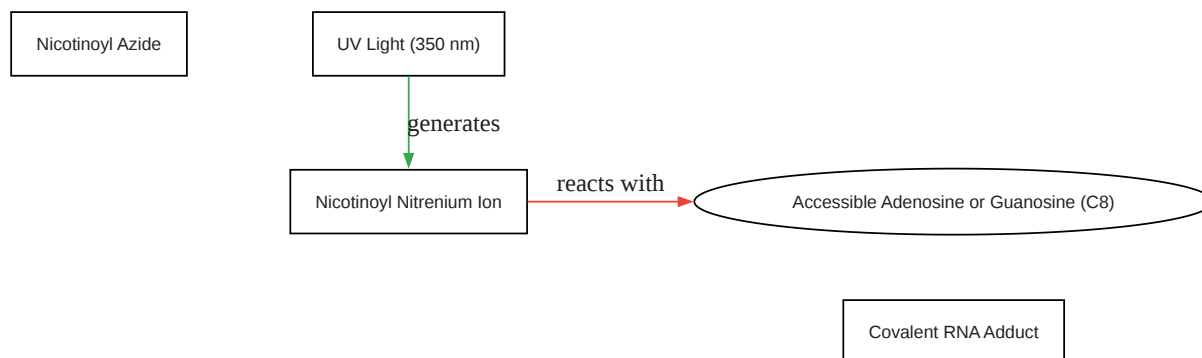
- Sequence the prepared library on a high-throughput sequencing platform.
- Align the sequencing reads to the reference transcriptome.
- Calculate the mutation rate or RT-stop frequency at each nucleotide position.
- Normalize the reactivity data and visualize the structural information.

Visualizations



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Caption: Experimental workflow for LASER-Seq.



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Caption: Mechanism of RNA modification in LASER-Seq.

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References

- 1. Assaying RNA structure with LASER-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
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